5-Methoxypentane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypentane-2-thiol is an organic compound with the molecular formula C6H14OS It is a thiol, characterized by the presence of a sulfhydryl (-SH) group, and a methoxy group (-OCH3) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypentane-2-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of 5-methoxypentane with thiourea, followed by hydrolysis to yield the desired thiol . The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack by the sulfur atom on the carbon atom bearing the leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypentane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group on a carbon atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Alkyl halides, thiourea, and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers or sulfides.
Scientific Research Applications
5-Methoxypentane-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxypentane-2-thiol involves its ability to participate in redox reactions due to the presence of the thiol group. The sulfhydryl group can undergo oxidation and reduction, making it a key player in maintaining cellular redox balance. Additionally, the methoxy group can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypentane: Similar in structure but lacks the thiol group, making it less reactive in redox reactions.
Pentane-2-thiol: Lacks the methoxy group, which can affect its solubility and reactivity.
Uniqueness
5-Methoxypentane-2-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical properties. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C6H14OS |
---|---|
Molecular Weight |
134.24 g/mol |
IUPAC Name |
5-methoxypentane-2-thiol |
InChI |
InChI=1S/C6H14OS/c1-6(8)4-3-5-7-2/h6,8H,3-5H2,1-2H3 |
InChI Key |
DTONKQMYGQEDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.